molecular formula C6H11NO2 B062479 1-Methyl-4-ethoxy-2-azetidinone CAS No. 178818-51-4

1-Methyl-4-ethoxy-2-azetidinone

Cat. No. B062479
M. Wt: 129.16 g/mol
InChI Key: STCPPOPFMLZUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-ethoxy-2-azetidinone, also known as MEA, is a cyclic amide compound that has gained attention in scientific research due to its unique properties. MEA is a colorless and odorless powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields such as pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has a high electron density due to the presence of the nitrogen atom in the azetidinone ring, making it a good nucleophile for reactions that involve electrophiles.

Biochemical And Physiological Effects

1-Methyl-4-ethoxy-2-azetidinone has been shown to have low toxicity and is well-tolerated in laboratory animals. It has been found to have antitumor activity in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. 1-Methyl-4-ethoxy-2-azetidinone has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its low toxicity and high solubility make it easy to handle in the laboratory. However, 1-Methyl-4-ethoxy-2-azetidinone is not commercially available, and its synthesis requires specialized equipment and expertise. 1-Methyl-4-ethoxy-2-azetidinone is also sensitive to air and moisture, making it challenging to store and handle.

Future Directions

1-Methyl-4-ethoxy-2-azetidinone has many potential applications in scientific research, and future studies should focus on exploring its full potential. Some possible future directions include:
1. Developing new synthetic routes for 1-Methyl-4-ethoxy-2-azetidinone to improve its efficiency and reduce its cost.
2. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a catalyst for new organic reactions.
3. Studying the mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone to better understand its properties and potential applications.
4. Exploring the potential of 1-Methyl-4-ethoxy-2-azetidinone as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a treatment for pain and inflammation.
Conclusion:
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its unique properties make it a useful building block in pharmaceutical synthesis and a potential catalyst in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has low toxicity and has been shown to have antitumor, anti-inflammatory, and analgesic effects. However, its synthesis requires specialized equipment and expertise, and it is sensitive to air and moisture. Future studies should focus on exploring the full potential of 1-Methyl-4-ethoxy-2-azetidinone in scientific research.

Scientific Research Applications

1-Methyl-4-ethoxy-2-azetidinone has been extensively studied for its potential use as a chiral building block in pharmaceutical synthesis. It has been found to be a useful intermediate in the synthesis of various drugs such as antihypertensive agents, anti-inflammatory agents, and antiviral agents. 1-Methyl-4-ethoxy-2-azetidinone has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction.

properties

CAS RN

178818-51-4

Product Name

1-Methyl-4-ethoxy-2-azetidinone

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-ethoxy-1-methylazetidin-2-one

InChI

InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3

InChI Key

STCPPOPFMLZUKE-UHFFFAOYSA-N

SMILES

CCOC1CC(=O)N1C

Canonical SMILES

CCOC1CC(=O)N1C

synonyms

2-Azetidinone,4-ethoxy-1-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Teflon tube containing a mixture of 0.16 g (2.8 mmoles) of methyl isocyanate, 0.27 g (3.8 mmoles) of ethyl vinyl ether and 2 ml of toluene was sealed and introduced into a high-pressure reactor and the mixture was heated at 130° C. under a pressure of 8000 atmospheres for 20 hours. The reaction mixture taken out was evaporated and then purified by distillation under reduced pressure to obtain 1-methyl-4-ethoxy-2-azetidinone in a yield of 16% of the theoretical value.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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